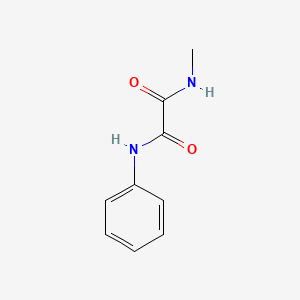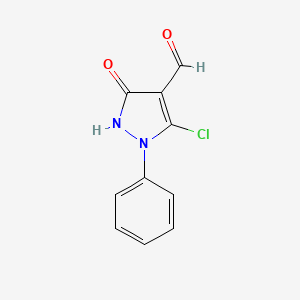
(3E)-trideca-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-trideca-1,3-diene is an organic compound characterized by a long carbon chain with two double bonds located at the first and third positions. The “3E” notation indicates the configuration of the double bond at the third position, which is in the E (trans) configuration. This compound is part of the diene family, which are hydrocarbons containing two double bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-trideca-1,3-diene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes such as olefin metathesis, where catalysts like Grubbs’ catalyst are used to rearrange the carbon-carbon double bonds in alkenes. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound with high purity.
化学反应分析
Types of Reactions
(3E)-trideca-1,3-diene can undergo various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can convert the double bonds into single bonds, yielding tridecane.
Substitution: Halogenation reactions can occur where halogens like bromine or chlorine add across the double bonds, forming dihalides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products
Oxidation: Epoxides, diols.
Reduction: Tridecane.
Substitution: Dihalides.
科学研究应用
(3E)-trideca-1,3-diene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive double bonds.
作用机制
The mechanism of action of (3E)-trideca-1,3-diene in biological systems involves its interaction with cellular membranes and enzymes. The double bonds in the compound can interact with membrane lipids, potentially disrupting membrane integrity and function. Additionally, this compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can exert biological effects.
相似化合物的比较
Similar Compounds
(3E)-trideca-1,3-diene: Characterized by its specific double bond configuration and long carbon chain.
(2E)-trideca-1,2-diene: Similar structure but with the double bond at the second position.
(4E)-trideca-1,4-diene: Double bond at the fourth position.
Uniqueness
This compound is unique due to its specific double bond configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to distinct chemical and biological properties compared to other dienes with different double bond positions.
属性
CAS 编号 |
38725-49-4 |
|---|---|
分子式 |
C13H24 |
分子量 |
180.33 g/mol |
IUPAC 名称 |
(3E)-trideca-1,3-diene |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3,5,7H,1,4,6,8-13H2,2H3/b7-5+ |
InChI 键 |
IRVGWDJFZXOKDK-FNORWQNLSA-N |
手性 SMILES |
CCCCCCCCC/C=C/C=C |
规范 SMILES |
CCCCCCCCCC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)

![2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol](/img/structure/B14154229.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)
![2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide](/img/structure/B14154252.png)
![4-methyl-N-(5-oxo-7-phenyl-3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14154258.png)



![Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate](/img/structure/B14154277.png)
